Benzene, 1,1'-tellurobis[2-methyl-
Description
The compound "Benzene, 1,1'-tellurobis[2-methyl-" is an organotellurium derivative featuring two benzene rings linked via a tellurium atom, with methyl substituents at the 2-position of each ring. For instance, Benzene, 1,1'-tellurobis[2,3,4,5,6-pentafluoro- (CAS 18064-83-0) is a fluorinated analog with a tellurium bridge, highlighting the versatility of tellurium in forming stable aromatic complexes . Organotellurium compounds are notable for their applications in materials science and catalysis, though their environmental persistence and toxicity require careful handling .
Properties
CAS No. |
6243-26-1 |
|---|---|
Molecular Formula |
C14H14Te |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
IPMMCDPEYGDLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Te]C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[2-methyl-] typically involves the reaction of tellurium tetrachloride with 2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
TeCl4+2C6H4(CH3)MgBr→Te(C6H4(CH3))2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurobis[2-methyl-] can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups or halogens can be introduced. Typical reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Benzene, 1,1’-tellurobis[2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-tellurobis[2-methyl-] involves its interaction with molecular targets through the tellurium atom. The tellurium center can participate in redox reactions, influencing cellular redox balance and potentially leading to oxidative stress in biological systems. The compound’s aromatic rings can also engage in π-π interactions with other aromatic molecules, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Different Bridging Atoms
Compounds with analogous structures but varying bridging atoms (e.g., oxygen, sulfur, selenium) provide insights into how tellurium influences properties:
Comparison of Physicochemical Properties
- Thermal Stability : Tellurium-bridged compounds exhibit lower thermal stability compared to sulfur or oxygen analogs due to weaker Te-C bonds .
- Toxicity: Organotellurium compounds generally show higher toxicity (e.g., LD50 > 2,000 mg/kg in rats) compared to oxygen-bridged derivatives, which are less hazardous .
- Environmental Fate : Oxygen-bridged compounds are more likely to degrade in biological systems, whereas tellurium derivatives persist and adsorb to biosolids .
Functionalized Benzene Derivatives
- Ethyl- and Methyl-Substituted Analogues : Compounds like Benzene, 1-ethyl-2-methyl- (CAS 611-14-3) exhibit simpler structures with higher volatility and lower molecular weight, making them more suitable for industrial solvents .
- Polymerized Derivatives : Polymers such as Benzene, diethenyl-, polymer with ethenylbenzene (CAS 9060-33-7) demonstrate enhanced mechanical properties but lack the catalytic activity of tellurium-bridged systems .
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